molecular formula C17H11ClF3NO2S B2911916 2-(4-Chlorophenyl)-4-[4-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione CAS No. 252058-83-6

2-(4-Chlorophenyl)-4-[4-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione

Cat. No. B2911916
CAS RN: 252058-83-6
M. Wt: 385.79
InChI Key: LMNGNKMXACOYAC-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-4-[4-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione (abbreviated as 2-C4-T4-TM-3,5-D) is a synthetic compound that has been studied for its potential applications in a wide range of scientific research fields. It is a derivative of thiomorpholine, a heterocyclic compound containing sulfur and nitrogen atoms, and has a molecular weight of 336.5 g/mol. 2-C4-T4-TM-3,5-D has been studied for its ability to act as a modulator of various biological processes, including cell proliferation, cell differentiation, and signal transduction.

Scientific Research Applications

2-C4-T4-TM-3,5-D has been studied for its potential applications in various scientific research fields. It has been shown to act as a modulator of various biological processes, including cell proliferation, cell differentiation, and signal transduction. In addition, it has been studied for its ability to inhibit the growth of certain cancer cells, as well as its potential to act as an anti-inflammatory agent.

Mechanism of Action

The exact mechanism of action of 2-C4-T4-TM-3,5-D is not yet fully understood. However, it is believed that the compound acts as a modulator of various biological processes by interacting with specific receptors on the surface of cells. This interaction is thought to result in changes in the expression of certain genes, which in turn leads to changes in the activity of certain proteins and enzymes.
Biochemical and Physiological Effects
2-C4-T4-TM-3,5-D has been studied for its potential effects on various biochemical and physiological processes. It has been shown to act as an inhibitor of certain cancer cell growth, as well as an anti-inflammatory agent. In addition, it has been studied for its potential to modulate the activity of certain enzymes, such as phosphatases and proteases.

Advantages and Limitations for Lab Experiments

The advantages of using 2-C4-T4-TM-3,5-D in laboratory experiments include its relative ease of synthesis, its stability in aqueous solutions, and its ability to act as a modulator of various biological processes. However, the compound is not widely available and may be difficult to obtain in large quantities. In addition, the exact mechanism of action of the compound is not yet fully understood, which may limit its use in certain experiments.

Future Directions

Future research on 2-C4-T4-TM-3,5-D may focus on further elucidation of its mechanism of action, as well as its potential applications in various scientific research fields. In addition, further studies may be conducted to investigate the compound’s potential as an inhibitor of cancer cell growth and as an anti-inflammatory agent. Additionally, further research may be conducted to investigate the compound’s potential to modulate the activity of various enzymes and proteins. Finally, further studies may be conducted to investigate the compound’s potential to interact with specific receptors on the surface of cells.

Synthesis Methods

2-C4-T4-TM-3,5-D can be synthesized through a two-step process. The first step involves the condensation of 4-chlorophenol with 4-(trifluoromethyl)phenylthiourea in the presence of sodium hydroxide to form 2-(4-chlorophenyl)-4-[4-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione. The second step involves the oxidation of the resulting compound with sodium hypochlorite to form the desired product.

properties

IUPAC Name

2-(4-chlorophenyl)-4-[4-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClF3NO2S/c18-12-5-1-10(2-6-12)15-16(24)22(14(23)9-25-15)13-7-3-11(4-8-13)17(19,20)21/h1-8,15H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMNGNKMXACOYAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)C(S1)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClF3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)-4-[4-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione

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